2-Chloro-1-(chloromethyl)-4-methylbenzene
Overview
Description
“2-Chloro-1-(chloromethyl)-4-methylbenzene” is a chemical compound with the molecular formula C7H6Cl21. It is also known as "Benzene, 1-chloro-2-(chloromethyl)-"1.
Synthesis Analysis
The synthesis of this compound is not directly available. However, there are related compounds such as “4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol” that have been synthesized and characterized for their antibacterial activity2.Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(chloromethyl)-4-methylbenzene” is based on structures generated from information available in ECHA’s databases34.
Chemical Reactions Analysis
The specific chemical reactions involving “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds undergo reactions such as the E2 reaction, which is a single-step concerted reaction with one transition state5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds have their properties listed in databases such as the ECHA CHEM database37.Scientific Research Applications
Polymer Synthesis:
- Hontis et al. (1999) discussed the use of chloromethyl-4-(n-butylsulfinyl)methylbenzene in polymerization mechanisms, particularly in the synthesis of poly(p-arylene vinylene) precursors. They found that both radical and anionic mechanisms occur, leading to the formation of high and low molecular weight polymer fractions (Hontis, M. V. D. Borght, D. Vanderzande, & J. Gelan, 1999).
Chemical Thermodynamics:
- Nesterova et al. (1985) investigated isomerization equilibria in various chloro-substituted methylbenzenes, including 2-Chloro-1-(chloromethyl)-4-methylbenzene. This study contributes to understanding the thermodynamic properties and interactions of such compounds (Nesterova, A. Rozhnov, T. Malova, & E. N. Kovzel, 1985).
Organic Chemistry and Synthesis:
- In 2006, Yang et al. described a process involving chloromethylation of substrates, where 2-Chloro-1-(chloromethyl)-4-methylbenzene plays a role in the introduction of methyl groups into aromatic rings. This is crucial for synthesizing various organic compounds, including coenzyme Q homologs and analogs (Yang, L. Weng, & Hu Zheng, 2006).
Gas-phase Reactions:
- Maccoll and Umaña (1975) explored the gas-phase thermal decomposition of 1-(1-chloroethyl)-2-methylbenzene, which is closely related to 2-Chloro-1-(chloromethyl)-4-methylbenzene. This study provides insight into the mechanisms and products of such decompositions (Maccoll & Umaña, 1975).
Electrochemistry:
- Bertin and Hamill (1964) studied the electron capture cross sections of chloromethane derivatives, including compounds similar to 2-Chloro-1-(chloromethyl)-4-methylbenzene. This research aids in understanding the electron capture processes in organic halides (Bertin & W. H. Hamill, 1964).
Safety And Hazards
The safety and hazards associated with “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds have their safety data listed in databases such as the ECHA CHEM database348.
Future Directions
The future directions for the study and application of “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds are being studied for their potential applications910.
Please note that the information provided is based on the best available data and may not be fully comprehensive or up-to-date. For more detailed and specific information, consulting official sources or conducting further research is recommended.
properties
IUPAC Name |
2-chloro-1-(chloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYVMDCDEGTWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335853 | |
Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(chloromethyl)-4-methylbenzene | |
CAS RN |
2719-39-3 | |
Record name | 2-Chloro-1-(chloromethyl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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